molecular formula C10H14O4 B3149396 Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate CAS No. 67174-68-9

Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Cat. No. B3149396
CAS RN: 67174-68-9
M. Wt: 198.22 g/mol
InChI Key: IKNXYQZPKRVKHN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a chemical compound with the molecular formula C10H14O4 . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .


Synthesis Analysis

This compound is typically prepared by the condensation of 2 equivalents of ethyl acetoacetate with 1 equivalent of formaldehyde in the presence of catalytic piperidine . Aldehydes other than formaldehyde have been used to prepare 6-substituted compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate can be represented by the SMILES string CCOC(=O)C1C(CC(=O)C=C1O)C . The InChI representation is InChI=1S/C10H14O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h5-6,9,12H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can undergo hydroxylation and oxidative chlorination with hydrogen peroxide . It can also participate in heterocyclization and cyclization of generated dianions followed by dehydrogenation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.22 g/mol . It has a topological polar surface area of 63.6 Ų . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 3 .

Scientific Research Applications

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

ethyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h5-6,9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNXYQZPKRVKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)C=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

CAS RN

67174-68-9
Record name Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
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Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

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